molecular formula C13H20N2O B1474838 1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol CAS No. 1694758-06-9

1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1474838
CAS No.: 1694758-06-9
M. Wt: 220.31 g/mol
InChI Key: XLCFYSYSYUMUAN-UHFFFAOYSA-N
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Description

1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol (CAS 1694758-06-9) is a piperidine derivative of interest in medicinal chemistry and pharmaceutical research. This compound has a molecular formula of C13H20N2O and a molecular weight of 220.31 . Piperidine rings are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals . While specific biological data for this compound is not fully detailed in the available literature, its core structure provides a valuable scaffold for research. The molecule features both a piperidine ring and a 2-aminophenyl group, structural motifs commonly associated with central nervous system (CNS) activity. Related piperidine derivatives have been explored for their potential as histamine H3 receptor antagonists, which are being investigated for the treatment of cognitive disorders in conditions like Alzheimer's disease . Other structurally similar芳烷基哌啶衍生物(aralkyl piperidine derivatives) have been documented in patent literature for applications in analgesia and sedation . Researchers may find this compound useful as a building block in the synthesis of novel bioactive molecules or as a reference standard in analytical studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[1-(2-aminophenyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10(16)11-6-8-15(9-7-11)13-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCFYSYSYUMUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C2=CC=CC=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol is a piperidine derivative recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring substituted with a 2-aminophenyl group and an ethanolic side chain, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol

The structural characteristics of this compound enhance its reactivity and biological interactions compared to other piperidine derivatives .

This compound primarily functions as an inhibitor of glutaminase 1 (GLS1) , an enzyme crucial for glutamine metabolism in cancer cells. By inhibiting GLS1, the compound disrupts glutamine metabolism, which is essential for cancer cell proliferation and survival . This mechanism suggests potential applications in targeted therapies for neurological disorders and various cancers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . Its inhibition of GLS1 can lead to reduced cellular proliferation and increased apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest and promote apoptotic pathways in cancer cells .

Neurological Applications

The compound's interaction with various enzymes and proteins also positions it as a candidate for treating neurological disorders . By modulating cellular processes through enzyme inhibition, it may influence signaling pathways relevant to conditions like Alzheimer's disease .

Research Findings and Case Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Investigated the antibacterial and antifungal activity of piperidine derivatives, noting that structural modifications can significantly impact bioactivity.
Focused on the antiproliferative effects of novel compounds similar to this compound, demonstrating significant cytotoxicity against various cancer cell lines.
Reviewed the synthesis of fentanyl-related compounds, establishing a link between structural features and analgesic activity, relevant for understanding the pharmacological profile of piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

Neuropharmacology :
Research indicates that 1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol may exhibit significant neuropharmacological effects. Its structure suggests potential interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. Studies have shown that similar compounds can modulate mood and cognitive functions, making this compound a candidate for exploring treatments for depression and anxiety disorders.

Case Study : A study conducted on the effects of related piperidine derivatives demonstrated their ability to enhance serotonin receptor activity, leading to improved mood regulation in animal models. This suggests that this compound could possess similar properties worthy of further investigation.

Material Science Applications

Controlled Release Systems :
The compound's solubility and stability make it a promising candidate for use in drug delivery systems. Its incorporation into polymer matrices can facilitate controlled release formulations, enhancing the bioavailability of poorly soluble drugs.

Case Study : Research involving piperidine-based polymers has shown successful encapsulation and sustained release of therapeutic agents over extended periods. This application is particularly important in chronic disease management where consistent drug levels are crucial.

Synthesis and Retrosynthesis

The synthesis of this compound can be achieved through various methods, including one-step reactions that streamline the process. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to improve yield and reduce by-products.

Synthetic Route Example :
A common synthetic pathway involves the reaction of 2-aminoacetophenone with piperidine derivatives under specific catalytic conditions. The optimization of this route can lead to high-purity yields suitable for research applications.

Comparison with Similar Compounds

1-(2-Aminophenyl)ethan-1-ol (3x)

  • Structure: Lacks the piperidine ring but retains the 2-aminophenyl and ethanol groups.
  • Synthesis: Produced via NaBH₄ reduction of 1-(2-aminophenyl)ethanone in ethanol at 65°C .

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Structure: Substitutes the 2-aminophenyl group with a 4-fluorophenyl group and replaces the ethanol with a ketone.
  • Properties: The electron-withdrawing fluorine atom may enhance metabolic stability but reduce basicity compared to the amino group.

2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol

  • Structure: Replaces the 2-aminophenyl group with a 1,3,4-thiadiazole ring.
  • Pharmacological Relevance : Demonstrated potent glutaminase 1 (GLS1) inhibitory activity (IC₅₀ = 0.12 μM), highlighting the impact of heterocyclic substituents on enzyme targeting .

1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

  • Structure: Positions the piperidine ring adjacent to a phenyl group instead of a 2-aminophenyl.
  • Applications : Used in pharmaceutical development and material science due to its balanced hydrophobicity and ionic character from the hydrochloride salt .

Physicochemical and Pharmacological Comparisons

Compound Key Functional Groups Synthetic Method Notable Properties/Activities Reference
1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol 2-Aminophenyl, piperidine, ethanol Not explicitly described High polarity, potential receptor binding N/A
1-(2-Aminophenyl)ethan-1-ol (3x) 2-Aminophenyl, ethanol NaBH₄ reduction of ketone Simpler structure, lower molecular weight
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 4-Fluorophenyl, ketone Commercial synthesis Enhanced metabolic stability, lower solubility
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol Thiadiazole, ethanol Reductive amination GLS1 inhibition (IC₅₀ = 0.12 μM)
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride Phenyl, hydrochloride salt Multi-step organic synthesis Versatile building block for drug design

Key Observations :

  • Amino Group Impact: The 2-aminophenyl group in the target compound may enhance interactions with aromatic residues in proteins compared to fluorophenyl or thiadiazole analogs.
  • Piperidine Ring : Conformational flexibility of the piperidine ring enables diverse binding modes, as seen in GLS1 inhibitors .
  • Ethanol vs. Ketone: Ethanol improves solubility but may reduce membrane permeability compared to ketone-containing analogs .

Preparation Methods

Starting Materials and Intermediates

The synthesis often begins with substituted nitro- or bromo-phenyl compounds, which serve as precursors to introduce the 2-aminophenyl group after reduction. The piperidine ring is introduced or modified through reactions with piperidine derivatives such as piperidine-4-carboxylate esters.

Stepwise Synthesis Outline

  • Formation of Intermediate Piperidine-Ester Derivative
    A substituted nitrobromobenzene (e.g., 2-nitrobromobenzene) reacts with piperidine-4-carboxylic acid ethyl ester to form an intermediate (e.g., ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate). This step typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Hydrolysis and Acidification
    The ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding piperidine-4-carboxylic acid derivative.

  • Reduction of Nitro Group to Amino Group
    The nitro group on the phenyl ring is reduced to an amine using catalytic hydrogenation or chemical reducing agents such as palladium on carbon under hydrogen atmosphere or SnCl2 in acidic medium.

  • Introduction of Ethan-1-ol Side Chain
    The ethan-1-ol substituent at the 4-position of the piperidine ring is introduced either by reduction of a ketone or aldehyde precursor or by direct alkylation with appropriate reagents.

  • Final Purification and Characterization
    The final compound is purified by chromatographic techniques and characterized by ^1H-NMR, mass spectrometry, and other analytical methods to confirm structure and purity.

Representative Synthetic Scheme (Adapted from Related Piperidine-Benzamide Syntheses)

Step Reaction Type Key Reagents/Conditions Product/Intermediate
1 Coupling of nitrobromobenzene with piperidine ester Pd-catalyst, BINAP ligand, toluene, heat Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate (Intermediate 1)
2 Hydrolysis Acid or base hydrolysis 1-(2-nitrophenyl)piperidine-4-carboxylic acid (Intermediate 2)
3 Nitro group reduction Pd/C, H2 or SnCl2/HCl 1-(2-aminophenyl)piperidine-4-carboxylic acid (Intermediate 3)
4 Reduction or alkylation to ethan-1-ol side chain Appropriate reducing agent or alkylation reagent 1-(1-(2-aminophenyl)piperidin-4-yl)ethan-1-ol (Final product)

Solubility and Stock Solution Preparation

For research applications, preparation of stock solutions is critical. The compound’s solubility varies with solvents such as DMSO, PEG300, Tween 80, and aqueous buffers. A typical protocol involves:

  • Dissolving the compound in DMSO to prepare a master stock solution.
  • Sequential dilution with co-solvents like PEG300 and Tween 80 to enhance solubility and stability.
  • Final dilution with water to achieve the desired working concentration.

Stock Solution Preparation Table (Example for a Related Compound)

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.54 0.91 0.45
5 mg 22.70 4.54 2.27
10 mg 45.39 9.08 4.54

Note: These volumes are calculated based on molecular weight and desired molarity, adjusted for the specific compound.

Research Findings Related to Synthesis

While direct publications on the synthesis of this compound are limited, analogous piperidine derivatives with aminophenyl substitutions have been synthesized using similar palladium-catalyzed coupling and reduction strategies. These methods have been validated by NMR and mass spectrometry and show good yields and purity suitable for pharmacological studies.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Aryl-piperidine coupling Pd-catalyzed coupling (e.g., BINAP) Pd(OAc)2, BINAP, toluene, heat Forms nitro-substituted intermediate
Ester hydrolysis Acid or base hydrolysis HCl or NaOH aqueous solution Converts ester to carboxylic acid
Nitro reduction Catalytic hydrogenation or chemical Pd/C + H2 or SnCl2/HCl Converts nitro to amino group
Side chain introduction Reduction or alkylation NaBH4, LiAlH4, or alkyl halides Introduces ethan-1-ol moiety
Purification and characterization Chromatography, NMR, MS Silica gel chromatography, ^1H-NMR, ESI-MS Confirms structure and purity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with piperidine derivatives. For example, acid-catalyzed condensation (e.g., HCl in methanol) can facilitate intermediate formation, followed by reduction (e.g., NaBH₄) to introduce the ethanol moiety. Reaction conditions (temperature, solvent purity) must be tightly controlled to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the piperidine ring structure and ethanol substituent. Infrared (IR) spectroscopy identifies functional groups (e.g., -NH₂, -OH). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing with databases (e.g., PubChem, ECHA) ensures structural accuracy .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods to prevent inhalation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : Yield optimization requires:

  • Temperature Control : Maintain reactions below 30°C to suppress exothermic side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance reaction efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
  • In-line Analytics : Use HPLC or GC-MS to monitor reaction progress in real time.

Q. How should discrepancies in biological activity data across studies be addressed?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variations : Validate compound purity (>95%) via HPLC before biological assays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.
  • Metabolite Interference : Perform metabolite profiling (e.g., LC-MS) to identify bioactive vs. inactive derivatives .

Q. What strategies mitigate hazards during scale-up synthesis?

  • Methodological Answer :

  • Thermal Analysis : Conduct Differential Scanning Calorimetry (DSC) to identify exothermic risks.
  • Batch vs. Flow Chemistry : Transition from batch to continuous flow systems to improve heat dissipation and safety .
  • Waste Management : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for this compound?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
  • Dynamic Exchange : Use variable-temperature NMR to detect conformational changes (e.g., piperidine ring puckering).
  • Comparative Databases : Cross-check with crystallographic data (e.g., Cambridge Structural Database) to validate bond angles/distances .

Mechanistic and Biological Studies

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease inhibition) with ATP/NADH cofactors.
  • Cellular Uptake : Employ fluorescent tagging (e.g., FITC conjugation) to track intracellular localization via confocal microscopy .

Q. How to investigate its interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time.
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding poses, followed by mutagenesis studies to validate key residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(1-(2-Aminophenyl)piperidin-4-yl)ethan-1-ol

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